molecular formula C10H20N2 B12853280 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine

2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine

Cat. No.: B12853280
M. Wt: 168.28 g/mol
InChI Key: BMEIKBSYDWVNTP-AXDSSHIGSA-N
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Description

2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is found in many natural products and pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine typically involves the use of pyrrolidine derivatives as starting materials. One common method involves the reaction of 2-methylpyrrolidine with a suitable alkylating agent under basic conditions to introduce the pyrrolidin-2-ylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, chiral catalysts may be employed to ensure the production of the desired enantiomer, as the (S)-configuration is often required for specific applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is unique due to its specific substitution pattern and stereochemistry. The presence of the (S)-pyrrolidin-2-ylmethyl group imparts distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine

InChI

InChI=1S/C10H20N2/c1-9-4-3-7-12(9)8-10-5-2-6-11-10/h9-11H,2-8H2,1H3/t9?,10-/m0/s1

InChI Key

BMEIKBSYDWVNTP-AXDSSHIGSA-N

Isomeric SMILES

CC1CCCN1C[C@@H]2CCCN2

Canonical SMILES

CC1CCCN1CC2CCCN2

Origin of Product

United States

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